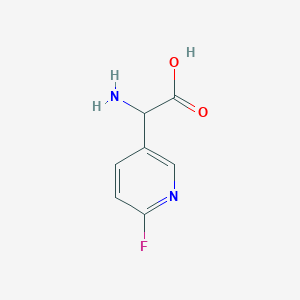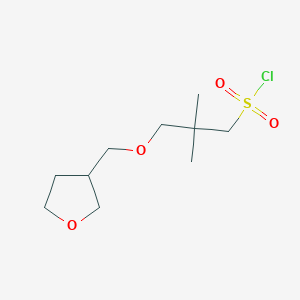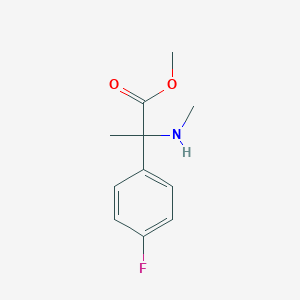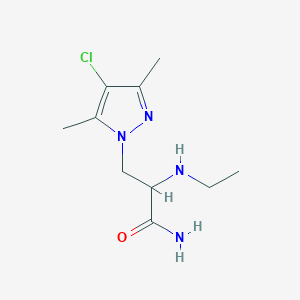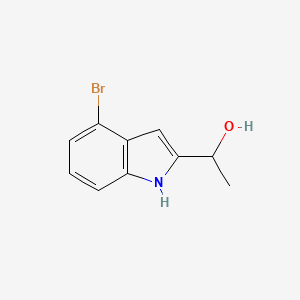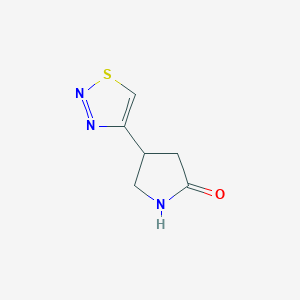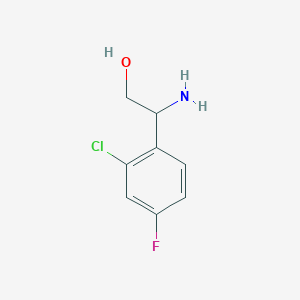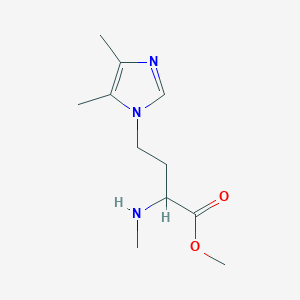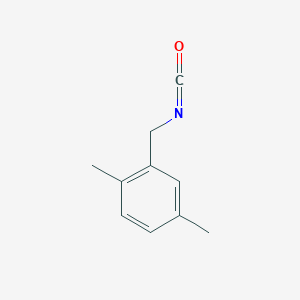
2-(Isocyanatomethyl)-1,4-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isocyanatomethyl)-1,4-dimethylbenzene is an organic compound characterized by the presence of an isocyanate group attached to a benzene ring substituted with two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isocyanatomethyl)-1,4-dimethylbenzene typically involves the reaction of 2-(chloromethyl)-1,4-dimethylbenzene with sodium cyanate. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of phosgene as a reagent. The process includes the reaction of 2-(aminomethyl)-1,4-dimethylbenzene with phosgene to form the desired isocyanate compound. This method requires stringent safety measures due to the hazardous nature of phosgene .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reactions with alcohols and amines are typically carried out under mild conditions, often at room temperature.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of urethanes and ureas.
Applications De Recherche Scientifique
2-(Isocyanatomethyl)-1,4-dimethylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Utilized in the development of biocompatible materials.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Employed in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 2-(Isocyanatomethyl)-1,4-dimethylbenzene primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of polyurethanes, where the compound reacts with polyols to form long polymer chains .
Comparaison Avec Des Composés Similaires
- 2-(Isocyanatomethyl)-1,3-dimethylbenzene
- 2-(Isocyanatomethyl)-1,2-dimethylbenzene
- 2-(Isocyanatomethyl)-1,4-diethylbenzene
Comparison: 2-(Isocyanatomethyl)-1,4-dimethylbenzene is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its reactivity and the properties of the resulting polymers. Compared to its isomers, this compound may exhibit different physical and chemical properties, such as melting point, boiling point, and solubility .
Propriétés
IUPAC Name |
2-(isocyanatomethyl)-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8-3-4-9(2)10(5-8)6-11-7-12/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRMBLWVYJPFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


